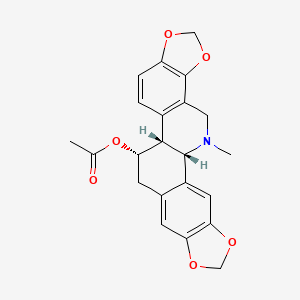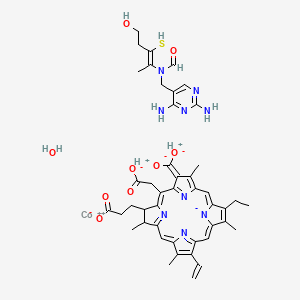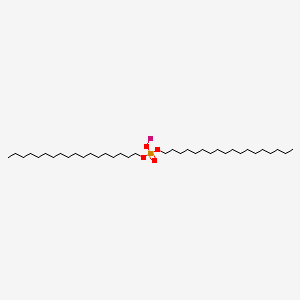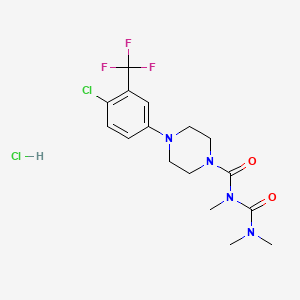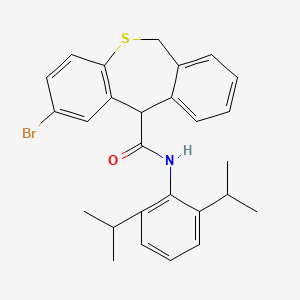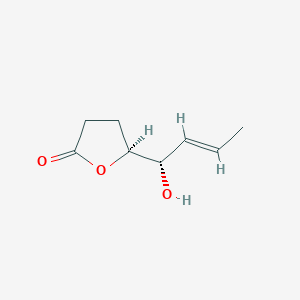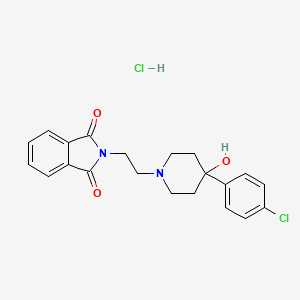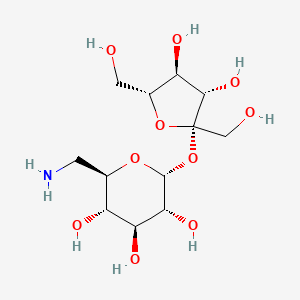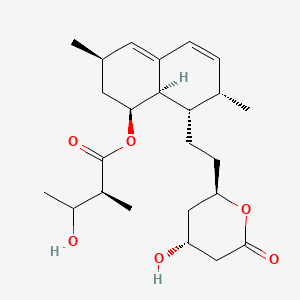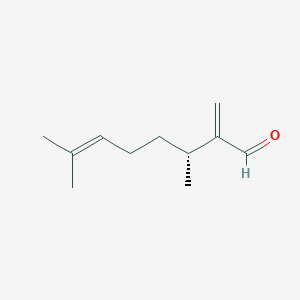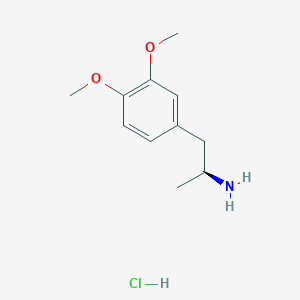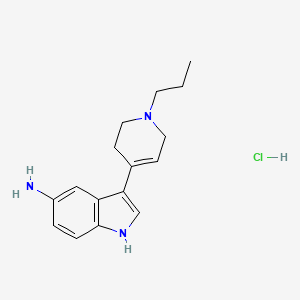
1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride is a chemical compound with the molecular formula C16H21N3·HCl and a molecular weight of 291.824 . This compound is known for its unique structure, which includes an indole core substituted with an amino group and a propyl-tetrahydropyridinyl moiety.
Méthodes De Préparation
The synthesis of 1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the amino group and the propyl-tetrahydropyridinyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of 1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Indole, 5-amino-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride: This compound has a similar structure but with a methyl group instead of a propyl group.
1H-Indole, 5-amino-3-(1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride: This compound has an ethyl group instead of a propyl group.
1H-Indole, 5-amino-3-(1-butyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride: This compound has a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
109793-77-3 |
|---|---|
Formule moléculaire |
C16H22ClN3 |
Poids moléculaire |
291.82 g/mol |
Nom IUPAC |
3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-amine;hydrochloride |
InChI |
InChI=1S/C16H21N3.ClH/c1-2-7-19-8-5-12(6-9-19)15-11-18-16-4-3-13(17)10-14(15)16;/h3-5,10-11,18H,2,6-9,17H2,1H3;1H |
Clé InChI |
KIJJPZGWUXJLBC-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


